molecular formula C17H21ClN2O3S2 B2662345 1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 946249-65-6

1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No.: B2662345
CAS No.: 946249-65-6
M. Wt: 400.94
InChI Key: IJCGTLOSNJOSOT-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide is a high-purity chemical reagent designed for pharmaceutical and neuroscientific research. This compound features a hybrid molecular structure that combines several pharmacologically significant motifs: a 3-chlorophenyl group, a methanesulfonamide moiety, a morpholine ring, and a thiophene heterocycle . The specific arrangement of these groups suggests potential for multi-target bioactivity, making it a valuable tool for investigating new therapeutic mechanisms. The morpholine ring is a common feature in drug discovery for its ability to improve solubility and influence pharmacokinetics . The thiophene ring is a recognized pharmacophore in central nervous system (CNS) active compounds, known to facilitate blood-brain barrier penetration and contribute to anticonvulsant and antinociceptive activities . The methanesulfonamide functional group is frequently employed in the development of enzyme inhibitors and receptor modulators . This compound is supplied for research applications strictly within laboratory settings. It is intended for use by qualified researchers for in vitro studies, target validation, and hit-to-lead optimization campaigns. It is NOT intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3S2/c18-16-3-1-2-14(10-16)13-25(21,22)19-11-17(15-4-9-24-12-15)20-5-7-23-8-6-20/h1-4,9-10,12,17,19H,5-8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCGTLOSNJOSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiophene derivative: Starting with thiophene, various functional groups can be introduced through electrophilic substitution reactions.

    Morpholine introduction: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or Friedel-Crafts catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous molecules:

Compound Key Features Biological/Physicochemical Properties Reference
1-(3-Chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide (Target) 3-Chlorophenyl, methanesulfonamide, morpholinoethyl, thiophen-3-yl Hypothesized enzyme inhibition (based on morpholino group); moderate solubility due to polar morpholino. N/A
Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide) Bis-sulfone, methanesulfonamide, methoxy groups CB2 receptor selectivity; high molecular weight (≈600 Da) may limit bioavailability.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl, thiazole, morpholinoacetamide Unknown activity; purity 95% (CAS# 338749-93-2). Thiazole may enhance π-π stacking vs. thiophene.
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol Morpholino, decanoylamino, phenyl Inhibits glucocerebroside synthetase (Ki = 0.7 µM); stereoisomerism critical for activity (D-threo form).
N-(3-Chlorophenyl)-1,1,1-Trifluoro-N-(Trifluoromethylsulfonyl)Methanesulfonamide 3-Chlorophenyl, trifluoromethylsulfonyl, trifluoro groups High molar mass (391.7 Da); lipophilic due to CF3 groups, likely reduced aqueous solubility.

Key Insights:

Structural Variations and Bioactivity: The target compound’s morpholinoethyl-thiophene combination distinguishes it from Sch225336’s bis-sulfone architecture (CB2-selective) and N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide’s thiazole ring .

Physicochemical Properties: The morpholino group enhances solubility compared to trifluoromethylsulfonyl groups in N-(3-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide (). Thiophene vs. Thiazole: Thiophen-3-yl (target) may offer different electronic profiles compared to thiazole (), affecting binding interactions in enzymatic targets.

Methanesulfonamide in the target compound lacks the electron-withdrawing trifluoromethyl groups seen in , possibly reducing metabolic stability but improving synthetic accessibility.

Biological Activity

1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22ClN2O2S
  • Molecular Weight : 364.89 g/mol
PropertyValue
Molecular FormulaC18H22ClN2O2S
Molecular Weight364.89 g/mol
Melting PointNot Available
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The morpholine and thiophene groups facilitate binding to proteins and enzymes, influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It can act as a modulator for certain receptors, impacting signal transduction processes.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which warrant further investigation.

Antimicrobial Studies

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.

Table 2: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Organism
1-(3-chlorophenyl)-N-(2-morpholino...)32E. coli
Related Compound A16Staphylococcus aureus
Related Compound B64E. coli

Therapeutic Applications

The unique structural characteristics of this compound make it a candidate for various therapeutic applications, particularly in the fields of oncology and infectious diseases.

Potential Applications:

  • Cancer Therapy : Due to its ability to modulate enzyme activity, the compound could be explored as a potential anticancer agent.
  • Infectious Disease Treatment : Its antimicrobial properties may position it as a novel treatment option for resistant bacterial infections.

Research Findings and Future Directions

While preliminary findings are promising, further research is necessary to elucidate the full biological profile of this compound. Future studies should focus on:

  • In Vivo Studies : Assessing the efficacy and safety in animal models.
  • Mechanistic Studies : Understanding the detailed mechanisms by which the compound exerts its biological effects.
  • Clinical Trials : Exploring its potential in human subjects for various therapeutic applications.

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